molecular formula C12H17NO5S B1434939 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-08-0

2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1434939
CAS No.: 1858240-08-0
M. Wt: 287.33 g/mol
InChI Key: HCYBEWZIHNVOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid typically involves the reaction of 3-methoxyaniline with methylsulfonyl chloride to form the intermediate 3-methoxyphenyl methyl sulfone. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis generally follows similar routes as described above, with optimization for larger scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety and the presence of both methoxy and methylsulfonyl groups. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-11(12(14)15)13(19(3,16)17)9-6-5-7-10(8-9)18-2/h5-8,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYBEWZIHNVOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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